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molecular formula C10H9FN2 B8637744 3-(4-fluorophenyl)-1-methyl-1h-pyrazole

3-(4-fluorophenyl)-1-methyl-1h-pyrazole

Cat. No. B8637744
M. Wt: 176.19 g/mol
InChI Key: XCWRMRZJDBUEMQ-UHFFFAOYSA-N
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Patent
US07863310B2

Procedure details

Treat a solution of 3-(4-fluorophenyl)pyrazole (7.17 g, 44.2 mmol) in dry DMF (60 mL) with NaH (2.2 g, 92.8 mmol) at 0° C. for 15 min. Add iodomethane (3.3 mL, 53.04 mmol) and slowly warm to RT. Quench the reaction mixture with methanol (5 mL) and dilute with water (100 mL). Extract with EtOAc (3×70 mL), dry (MgSO4) and concentrate and purify (Biotage system eluting with dichloromethane:methanol 50:1) to give desired compound as a white solid (2.3 g, 29% yield).
Quantity
7.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][NH:10][N:9]=2)=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:16]>CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:12]=[CH:11][N:10]([CH3:16])[N:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NNC=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture with methanol (5 mL)
ADDITION
Type
ADDITION
Details
dilute with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (3×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(Biotage system eluting with dichloromethane:methanol 50:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NN(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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